Hirudonucleodisulfide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Hirudonucleodisulfide A involves isolating it from the dried material of Whitmania pigra . The specific synthetic routes and reaction conditions for industrial production are not well-documented in the available literature. the compound’s isolation from natural sources suggests that extraction and purification techniques are primarily used.
Analyse Chemischer Reaktionen
Hirudonucleodisulfide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hirudonucleodisulfide A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying heterocyclic chemistry and reaction mechanisms.
Biology: Its moderate anti-anoxic activity makes it a candidate for studying cellular responses to hypoxia.
Wirkmechanismus
The mechanism by which Hirudonucleodisulfide A exerts its effects involves its interaction with molecular targets and pathways related to oxygen metabolism.
Vergleich Mit ähnlichen Verbindungen
Hirudonucleodisulfide A is unique due to its specific heterocyclic structure and moderate anti-anoxic activity. Similar compounds include:
Hirudonucleodisulfide B: Another heterocyclic compound found in Whitmania pigra with similar anti-anoxic activity.
Hirudin: A well-known compound from leeches with potent anti-thrombotic activity.
This compound stands out due to its specific chemical structure and moderate activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H6N4O4S2 |
---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
6-methylsulfanyl-2,4-dioxo-1H-thieno[3,2-g]pteridine-7-carboxylic acid |
InChI |
InChI=1S/C10H6N4O4S2/c1-19-4-2-8(20-5(4)9(16)17)12-6-3(11-2)7(15)14-10(18)13-6/h1H3,(H,16,17)(H2,12,13,14,15,18) |
InChI-Schlüssel |
RXUMDCKGBHBMTP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(SC2=C1N=C3C(=N2)NC(=O)NC3=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.